molecular formula C9H7NO3 B1147746 3-Amino-7-hydroxy-2H-chromen-2-one CAS No. 79418-41-0

3-Amino-7-hydroxy-2H-chromen-2-one

Cat. No.: B1147746
CAS No.: 79418-41-0
M. Wt: 177.16
InChI Key:
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Description

Fluorescent Building Block for synthesis of molecules such as Azide, Iodoacetamide and Maleimide

Scientific Research Applications

  • Fluorescent Probes for Metal Ion Detection : García-Beltrán et al. (2014) synthesized coumarin-based fluorescent probes, including derivatives of 3-Amino-7-hydroxy-2H-chromen-2-one, for detecting copper(II) and iron(III) ions. These probes showed selective and sensitive detection of these ions in biological samples, highlighting their potential in bio-imaging applications (García-Beltrán et al., 2014).

  • Antimicrobial and Cytotoxic Activities : Aiyelabola et al. (2017) investigated the coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a structurally related compound, with amino acids. These compounds showed significant cytotoxic activities, suggesting potential applications in antimicrobial treatments (Aiyelabola et al., 2017).

  • Improved Synthesis Routes : Li (2014) described an improved synthesis route for 3-Amino-7,8-dimethoxy-2H-chromen-2-one, emphasizing the importance of efficient synthesis methods in facilitating research and application of these compounds (Li, 2014).

  • Sequential Colorimetric Recognition : Jo et al. (2014) developed a new chemo-sensor based on 2H-chromen-2-one derivatives for the sequential colorimetric recognition of Cu2+ and CN− ions in aqueous solutions. This demonstrates the utility of these compounds in environmental monitoring and analytical chemistry (Jo et al., 2014).

  • Synthesis of Medicinal Compounds : Al-ayed (2011) synthesized pyrazoles derived from 2H-chromen-2-one, which exhibited significant antibacterial and antioxidant activities. This underscores the compound's relevance in developing new pharmaceuticals (Al-ayed, 2011).

  • Green Chemistry Applications : Mohammadinezhad and Akhlaghinia (2018) utilized nanofibre sepiolite for synthesizing 2-amino-4H-chromene derivatives. This approach highlights the role of 2H-chromen-2-one derivatives in green chemistry, emphasizing environmentally friendly synthesis methods (Mohammadinezhad & Akhlaghinia, 2018).

Properties

IUPAC Name

3-amino-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFHTIQNYJDJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720986
Record name 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79418-41-0
Record name 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(7-hydroxy-2-oxo-2H-1-benzopyran-3-yl)benzamide (230 mg, 0.82 mmol), 1-propanol (6 ml) and concentrated hydrochloric acid (2 ml) was refluxed for 3 hours. Then, hydrochloric acid (2 ml) was added and the mixture was refluxed for further 7 hours. After cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The ethyl acetate layer was washed successively with water and saturated brine, and after the layer was dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate=2/1) to give the title compound as a yellow solid (127 mg, 87.7%).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87.7%

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